molecular formula C17H20BrN3 B1441053 1-Benzyl-4-(5-bromo-3-methyl-2-pyridinyl)-piperazine CAS No. 1220030-59-0

1-Benzyl-4-(5-bromo-3-methyl-2-pyridinyl)-piperazine

Cat. No. B1441053
CAS RN: 1220030-59-0
M. Wt: 346.3 g/mol
InChI Key: FBUUQLORYBONSB-UHFFFAOYSA-N
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Description

1-Benzyl-4-(5-bromo-3-methyl-2-pyridinyl)-piperazine (BBMP) is a piperazine derivative that has been widely used in scientific research for its unique properties. It has been used in a variety of applications, including as a potential therapeutic agent, an inhibitor of enzymes, and a ligand for receptors. BBMP has a wide range of biochemical and physiological effects and has been studied in both in vitro and in vivo systems.

Scientific Research Applications

Antibacterial and Antifungal Activities

Piperazine derivatives have been identified as potent antibacterial and antifungal agents. Studies have shown that certain piperazinyl linked compounds, including those with benzyl substituents, exhibit enhanced antimicrobial activities against a variety of drug-resistant pathogenic bacterial strains. This makes them valuable candidates for the development of new antibiotics and antifungals to combat resistant infections (Shroff et al., 2022).

Vasodilation Properties

The modification of piperazine derivatives has led to compounds with significant vasodilation properties. For instance, certain 3-pyridinecarboxylates have shown considerable potency in vasodilation, which is essential for the development of cardiovascular drugs, including those that can manage conditions such as hypertension and angina (Girgis et al., 2008).

Neuroprotective and Cognitive Effects

Some piperazine derivatives have been investigated for their neuroprotective and cognitive-enhancing effects. Research on specific benzyl-substituted piperazine compounds has demonstrated potential in facilitating learning and memory, suggesting their application in treating cognitive disorders such as Alzheimer's disease and other forms of dementia (Li Ming-zhu, 2012).

Antineoplastic Properties

Piperazine derivatives also exhibit antineoplastic (anti-cancer) properties. Certain compounds have been tested for their efficacy in inhibiting cell proliferation and inducing erythroid differentiation in leukemia cell lines, providing a foundation for the development of novel cancer therapies (Saab et al., 2013).

Antidepressant and Antipsychotic Potential

The structural modification of piperazine cores has been explored in the search for new antidepressant and antipsychotic drugs. These compounds have shown promising results in preclinical models, demonstrating the potential for the development of treatments for mood and psychotic disorders (Hvenegaard et al., 2012).

properties

IUPAC Name

1-benzyl-4-(5-bromo-3-methylpyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3/c1-14-11-16(18)12-19-17(14)21-9-7-20(8-10-21)13-15-5-3-2-4-6-15/h2-6,11-12H,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUUQLORYBONSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)CC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301187959
Record name 1-(5-Bromo-3-methyl-2-pyridinyl)-4-(phenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301187959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220030-59-0
Record name 1-(5-Bromo-3-methyl-2-pyridinyl)-4-(phenylmethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220030-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-3-methyl-2-pyridinyl)-4-(phenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301187959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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